2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-9-16-14(21)10-22-15-17-18-19-20(15)13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSMJRXKKXGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 278.33016 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its structural components, which include a tetrazole ring and a sulfanyl group. These groups are known to interact with various biological targets, influencing several pathways:
- Antimicrobial Activity : The tetrazole moiety has been associated with antimicrobial properties. Compounds containing tetrazole rings have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antitumor Activity : Preliminary studies indicate that similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications. The presence of substituents such as propan-2-yl phenyl enhances these effects by increasing lipophilicity and facilitating cell membrane penetration .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been noted, with specific derivatives demonstrating lower IC50 values against human cancer cell lines compared to standard chemotherapeutics .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of tetrazole compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was effective at low concentrations, indicating its potential utility in developing new antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. This suggests that further development could lead to promising new treatments for resistant cancer types .
Scientific Research Applications
Anticholinesterase Activity
Research has indicated that tetrazole derivatives can exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study evaluated various tetrazole derivatives, including those similar to 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide, for their ability to inhibit acetylcholinesterase (AChE). The results demonstrated that certain substitutions on the phenyl ring could enhance the inhibitory effects on AChE, suggesting potential therapeutic applications in cognitive disorders .
Anticancer Potential
Tetrazole-containing compounds have been investigated for their anticancer properties. In a series of studies, derivatives were synthesized and tested against various cancer cell lines. The presence of the tetrazole ring was found to be essential for the observed cytotoxicity. For instance, compounds with specific substitutions showed promising activity against human cancer cell lines, highlighting their potential as anticancer agents .
Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives
A comprehensive study synthesized multiple tetrazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant inhibition of AChE, with inhibition percentages reaching up to 29.56% at specific concentrations. This study underscores the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Anticancer Activity Assessment
In another research effort, several tetrazole-based compounds were screened for anticancer activity against human lung adenocarcinoma cells (A549). The study revealed that specific derivatives exhibited strong selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Anti-Exudative Activity : Rat models (e.g., formalin-induced edema) assess inhibition of inflammation via plethysmometry .
Advanced Consideration
Conflicting data (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor bioavailability or metabolic instability. Solutions include:
- ADME Profiling : Microsomal stability assays (e.g., t₁/₂ in liver microsomes).
- SAR Studies : Modifying the allyl or tetrazole substituents to enhance solubility (e.g., introducing polar groups) .
How do substituents on the tetrazole and acetamide moieties influence biological activity?
Q. Advanced Research Focus
- Tetrazole Modifications : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antiproliferative activity by 2–3-fold compared to alkyl substituents (e.g., isopropyl) .
- Acetamide Linker : Replacing the sulfanyl group with methylene reduces activity, indicating sulfur’s role in H-bonding or redox modulation .
- Allyl Group : The prop-2-en-1-yl group improves membrane permeability, as shown in Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) .
Q. Advanced Research Focus
- LC-MS/MS : Identifies intermediates (e.g., azide precursors in cycloadditions) and quantifies impurities (e.g., unreacted starting materials).
- Isolation of Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) isolates side products like dimerized tetrazoles or oxidized sulfanyl groups .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-tetrazole) tracks nitrogen migration in cyclization steps .
How can computational tools aid in optimizing the compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates binding to targets (e.g., COX-2 for anti-inflammatory activity) and predicts binding free energies (ΔG ~ -8.5 kcal/mol) .
- QSAR Models : Correlates substituent electronegativity with logD (e.g., ClogP = 3.5–4.5 for optimal blood-brain barrier penetration) .
- Docking Studies : Validates interactions with catalytic residues (e.g., hydrogen bonding with Ser530 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
